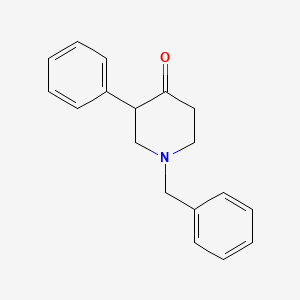

1-Benzyl-3-phenylpiperidin-4-one

Overview

Description

Synthesis Analysis

While specific synthesis methods for 1-Benzyl-3-phenylpiperidin-4-one were not found, piperidine derivatives are generally synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis

The linear formula of 1-Benzyl-3-phenylpiperidin-4-one is C18H19NO . The InChI code is 1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 .Physical And Chemical Properties Analysis

1-Benzyl-3-phenylpiperidin-4-one is a solid substance . It has a molecular weight of 265.35 . The storage temperature is 2-8°C in a sealed, dry environment .Scientific Research Applications

Pharmacology

1-Benzyl-3-phenylpiperidin-4-one: has been studied for its pharmacokinetic properties, which are crucial for drug development. Its high gastrointestinal absorption and blood-brain barrier permeability suggest potential as a central nervous system active agent. Moreover, it’s not a substrate for P-glycoprotein, which often mediates drug efflux, potentially increasing its bioavailability .

Organic Synthesis

In organic synthesis, 1-Benzyl-3-phenylpiperidin-4-one serves as a versatile intermediate. Its structure allows for various chemical modifications, making it useful in synthesizing a range of complex organic molecules. This compound can undergo reactions such as alkylation, acylation, and Michael addition, providing pathways to new chemical entities .

Medicinal Chemistry

This compound’s structure is conducive to medicinal chemistry research, particularly in the synthesis of potential therapeutic agents. Its benzyl and phenyl groups are common motifs in medicinal compounds, and modifications to the piperidin-4-one core can lead to new drug candidates with varied biological activities .

Biochemistry

In biochemistry, this compound’s interactions with enzymes and receptors can be studied to understand its pharmacodynamics. It can act as an inhibitor or modulator for various biological targets, providing insights into the molecular mechanisms of diseases and potential treatment strategies .

Chemical Engineering

From a chemical engineering perspective, 1-Benzyl-3-phenylpiperidin-4-one presents interesting challenges in terms of synthesis scale-up and process optimization. Its synthesis involves multiple steps that require careful control of reaction conditions to ensure high yield and purity, which is vital for industrial applications .

Safety and Hazards

Future Directions

While specific future directions for 1-Benzyl-3-phenylpiperidin-4-one were not found, it’s worth noting that piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

properties

IUPAC Name |

1-benzyl-3-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRJIVUPMPNZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473626 | |

| Record name | 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446302-83-6 | |

| Record name | 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)